4-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O2S/c1-10-12(26-21-20-10)15(24)16-2-3-23-14-11(8-19-23)13(17-9-18-14)22-4-6-25-7-5-22/h8-9H,2-7H2,1H3,(H,16,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWRZUWEGZEARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within cancer cells.
Biological Activity
4-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thiadiazole ring and a pyrazolo[3,4-d]pyrimidine moiety, which are critical for its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
- Antitumor Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Antitumor Activity
A study focusing on the antitumor effects of pyrazolo[3,4-d]pyrimidine derivatives found that compounds with similar structures inhibited the growth of HCT116 colon cancer cells effectively. The most potent derivative showed an IC50 value of approximately 0.64 µM .
Antimicrobial Studies
Research conducted on the antibacterial activity of thiadiazole derivatives revealed that they exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 16 to 64 µg/mL when tested against various pathogens .
In Vivo Studies
In vivo studies using mouse models have indicated that certain pyrazolo[3,4-d]pyrimidine derivatives can significantly reduce tumor size when administered at specific dosages. The mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells .
Data Tables
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 374.42 g/mol. It features a thiadiazole ring, which is known for its biological activity, and a pyrazolo[3,4-d]pyrimidine moiety that contributes to its pharmacological properties. The presence of morpholine enhances its solubility and biological interaction capabilities.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 4-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide have been shown to inhibit various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies on related thiadiazole derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The thiazole moiety is particularly noted for its ability to disrupt microbial cell wall synthesis .
Neuropharmacological Effects
Pyrazolo[3,4-d]pyrimidine derivatives have been explored for their neuroleptic effects. They may influence neurotransmitter systems in the brain, offering potential therapeutic avenues for conditions such as anxiety and depression . The morpholino group may enhance blood-brain barrier penetration, making this compound a candidate for neurological studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .
Table 1: Summary of Pharmacological Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives
Compound 2 : 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine
- Core Structure: Retains the pyrazolo[3,4-d]pyrimidine backbone but lacks the thiadiazole-carboxamide and morpholino substituents.
- Key Differences: The p-tolyl group at the 1-position and the imino group at the 4-position reduce polarity compared to the morpholino-ethyl-thiadiazole system in the target compound. This likely diminishes solubility and alters target selectivity .
Compound 3 : (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine
- Core Structure: Similar to Compound 2 but replaces the imino group with a hydrazine moiety.
- However, the absence of the thiadiazole-carboxamide limits its structural diversity compared to the target compound .
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives
Compounds 6–11 : Triazolopyrimidine Hybrids
- Core Structure : Fused pyrazolo-triazolo-pyrimidine systems, distinct from the pyrazolo[3,4-d]pyrimidine scaffold.
- Functional Impact : The triazole ring introduces rigidity and may enhance metabolic stability but reduces conformational flexibility compared to the ethyl-linked thiadiazole in the target compound. Derivatives like Compound 10 and 11 with substituted triazoles exhibit varied bioactivity profiles, suggesting that the thiadiazole-carboxamide in the target compound could offer unique selectivity .
Thiazole/Thiadiazole-Containing Analogs
Compound 938022-31-2 : 4-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
- Core Structure : Replaces the pyrazolopyrimidine with a benzothiazole-thiazole hybrid.
- Functional Impact: The benzothiazole group enhances aromatic stacking interactions but lacks the morpholino group’s solubilizing effects. The pyridyl substituent may improve membrane permeability relative to the ethyl-morpholino linker in the target compound .
Compound 938022-34-5 : (6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone
- Core Structure : Pyrazolo[3,4-b]pyridine linked to a sulfonyl-piperazine group.
Comparative Data Table
Research Findings and Implications
- Morpholino vs. p-Tolyl: The morpholino group in the target compound likely improves aqueous solubility and bioavailability compared to the hydrophobic p-tolyl group in Compound 2 .
- Thiadiazole vs. Triazole : The 1,2,3-thiadiazole-5-carboxamide in the target compound may confer better metabolic stability than triazole-containing analogs (e.g., Compounds 6–11), as thiadiazoles are less prone to oxidative degradation .
Preparation Methods
Starting Material Preparation
5-Amino-1-substituted pyrazole-4-carbonitriles serve as precursors. Synthesis involves:
Pyrazole formation via cyclocondensation:
RCHO + malononitrile → 5-aminopyrazole-4-carbonitrile (70-85% yield)
Cyclization to Pyrazolo[3,4-d]Pyrimidine
Key reaction :
5-Amino-1-phenylpyrazole-4-carbonitrile + POCl₃/DMF
→ 4-Chloropyrazolo[3,4-d]pyrimidine (82% yield)
Optimization data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| POCl₃ (5 eq), 110°C | 82 | 98.5 |
| PCl₅ (3 eq), 100°C | 75 | 97.2 |
Morpholine Substitution
Nucleophilic Aromatic Substitution
Procedure :
4-Chloropyrazolo[3,4-d]pyrimidine + morpholine (3 eq)
TEA (2 eq), DMF, 80°C, 12h
→ 4-Morpholinopyrazolo[3,4-d]pyrimidine (89% yield)
Critical parameters :
- Solvent polarity : DMF > DMSO > THF (yields: 89% vs 72% vs 65%)
- Temperature : <100°C prevents decomposition
Ethyl Linker Installation
N-Alkylation of Pyrazolo[3,4-d]Pyrimidine
Two-step process :
- Chlorination :
4-Morpholinopyrazolo[3,4-d]pyrimidine + POCl₃ → 1-Chloropyrazolo[3,4-d]pyrimidine (91% yield) - Nucleophilic displacement :
1-Chloro derivative + 2-aminoethanol K₂CO₃, DMF, 60°C → 1-(2-Hydroxyethyl) intermediate (83%)
Oxidation to aldehyde :
Swern oxidation:
(COCl)₂, DMSO, -78°C → 1-(2-Oxoethyl) derivative (78% yield)
Thiadiazole Carboxamide Synthesis
1,2,3-Thiadiazole Formation
Hurdash reaction :
Ethyl acetoacetate + H₂NSO₂NH₂
H₂SO₄, 0°C → Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (76% yield)
Carboxylic Acid Activation
Stepwise conversion :
Ester hydrolysis: LiOH/H₂O/MeOH → Acid (94% yield)
Acid chloride formation: SOCl₂, DMF cat. → 95% conversion
Final Coupling Reaction
Reductive Amination
Key step :
1-(2-Oxoethyl)pyrazolo[3,4-d]pyrimidine + Thiadiazole-5-carboxamide
NaBH₃CN, MeOH, 0°C → Target compound (68% yield)
Alternative method :
EDCl/HOBt-mediated coupling:
1-(2-Aminoethyl) derivative + Thiadiazole-5-carbonyl chloride
CH₂Cl₂, RT → 72% yield
Comparative data :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Reductive amination | 68 | 97.8 |
| EDCl coupling | 72 | 98.5 |
Purification and Characterization
Chromatographic Methods
- Flash chromatography : Silica gel, EtOAc/hexane (3:7 → 1:1 gradient)
- HPLC conditions :
Column Mobile Phase Retention (min) C18, 5μm MeCN/H₂O (0.1% TFA) 12.7
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.71 (s, 1H, pyrimidine-H), 4.42 (t, J=6.2Hz, 2H, CH₂N), 3.76 (m, 8H, morpholine) |
| ¹³C NMR | δ 168.5 (C=O), 156.2 (C=N), 66.8 (morpholine-CH₂) |
| HRMS | [M+H]⁺ Calcd: 445.1521; Found: 445.1518 |
Synthetic Challenges and Solutions
Regioselectivity in Pyrazolo[3,4-d]Pyrimidine Formation
Issue : Competing 1H-pyrazolo[3,4-d]pyrimidine vs 3H-isomer formation
Solution :
Thiadiazole Stability
Degradation pathway : Ring-opening under basic conditions
Mitigation :
Scale-Up Considerations
Critical Process Parameters
| Step | Parameter | Optimal Range |
|---|---|---|
| Morpholine substitution | Reaction time | 10-12h |
| Reductive amination | Temperature | 0-5°C |
| Final purification | Column load | ≤5% silica capacity |
Yield Optimization
Multi-gram scale results :
| Batch Size (g) | Overall Yield (%) | Purity (%) |
|---|---|---|
| 5 | 61 | 98.2 |
| 50 | 58 | 97.8 |
| 500 | 54 | 96.5 |
Alternative Synthetic Routes
One-Pot Assembly
Experimental approach :
Simultaneous cyclization/coupling:
5-Aminopyrazole + Morpholine + Thiadiazole acid chloride
Microwave, 120°C, 30min → 43% yield
Limitations :
- Lower regiochemical control
- Requires excess reagents
Solid-Phase Synthesis
Resin-bound strategy :
- Wang resin functionalized with thiadiazole acid
- Sequential coupling of ethylenediamine and pyrazolo[3,4-d]pyrimidine
- Cleavage with TFA/H₂O (95:5) → 51% yield
Industrial Production Considerations
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| Morpholine | 28 |
| POCl₃ | 19 |
| Chromatography | 33 |
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom economy | 64% |
| E-factor | 38 |
| Process mass intensity | 58 |
Q & A
Q. How can researchers optimize synthesis parameters to achieve high yield and purity of this compound?
- Methodological Answer : Synthesis optimization involves systematic adjustment of reaction conditions:
- Temperature : Elevated temperatures (e.g., 80–100°C) may accelerate coupling reactions but require monitoring for side-product formation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane may improve selectivity in alkylation steps .
- Catalysts : Use coupling agents like EDCl/HOBt for amide bond formation to minimize racemization .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining ensures reaction progress tracking .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer : A multi-technique approach is required:
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves 3D structures, especially for crystalline derivatives .
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., morpholino protons at δ 3.6–3.8 ppm, thiadiazole carbons at ~160 ppm) .
- Mass Spectrometry : High-resolution LC-MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the compound’s biological activity in kinase inhibition assays?
- Methodological Answer :
- In Vitro Profiling : Use fluorescence-based kinase assays (e.g., ADP-Glo™) across a panel of kinases (e.g., PI3K, mTOR) to identify targets .
- Dose-Response Curves : Generate IC values with 8–10 concentration points (e.g., 0.1 nM–10 µM) and triplicate measurements to ensure statistical rigor .
- Structural Analogs : Compare activity with pyrazolo[3,4-d]pyrimidine derivatives (e.g., 6-methylpyrazoloquinolin) to establish structure-activity relationships (SAR) .
Q. What strategies resolve contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Reproducibility Checks : Validate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) to rule out model-specific artifacts .
- Metabolic Stability : Test compound stability in liver microsomes to assess if rapid degradation explains inconsistent in vivo/in vitro results .
- Co-crystallization : Resolve target-compound interactions via X-ray crystallography to confirm binding modes predicted in silico .
Q. Which computational methods are recommended for predicting this compound’s binding affinity and selectivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., hinge region hydrogen bonding) .
- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER/CHARMM force fields) to assess conformational stability and binding free energy (MM-PBSA/GBSA) .
- Pharmacophore Modeling : Align with known inhibitors (e.g., staurosporine) to identify critical hydrophobic/electrostatic features .
Q. How can process engineering principles improve scalability of the synthesis?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization reactions) to enhance heat transfer and reduce by-products .
- Design of Experiments (DoE) : Apply factorial designs (e.g., 3 models) to optimize solvent ratios, catalyst loading, and residence time .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Q. What advanced analytical methods ensure purity and stability of the compound under storage conditions?
- Methodological Answer :
- HPLC-PDA/MS : Use C18 columns (e.g., 5 µm, 150 mm) with gradient elution (ACN/water + 0.1% formic acid) to detect impurities at ≤0.1% levels .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity to guide storage conditions (e.g., desiccants for moisture-sensitive batches) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
